Bromantane
CAS No.: 87913-26-6
Cat. No.: VC21144701
Molecular Formula: C16H20BrN
Molecular Weight: 306.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87913-26-6 |
---|---|
Molecular Formula | C16H20BrN |
Molecular Weight | 306.24 g/mol |
IUPAC Name | N-(4-bromophenyl)adamantan-2-amine |
Standard InChI | InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2 |
Standard InChI Key | LWJALJDRFBXHKX-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br |
Canonical SMILES | C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br |
Introduction
Property | Value |
---|---|
Chemical Formula | C₁₆H₂₀BrN |
Molecular Weight | 306.247 g·mol⁻¹ |
IUPAC Name | N-(4-bromophenyl)adamantan-2-amine |
CAS Number | Not specified in sources |
Physical Appearance | Not specified in sources |
Solubility | Not specified in sources |
Pharmacokinetics
Bromantane demonstrates unique pharmacokinetic properties that contribute to its clinical profile. The drug is administered orally, with distinct absorption patterns observed between genders .
Absorption and Distribution
The rate of absorption in women exceeds that in men, with maximum blood concentrations reached at 2.75 and 4 hours after oral administration, respectively . This gender difference may have implications for dosing and therapeutic response.
Metabolism and Elimination
The primary metabolite of bromantane is 6β-hydroxybromantane . The elimination half-life is 11.21 hours in humans and approximately 7 hours in rats, indicating relatively prolonged action compared to many conventional stimulants .
Table 2: Pharmacokinetic Parameters of Bromantane
Parameter | Value |
---|---|
Bioavailability | 27.5% |
Onset of Action | 1.5-2 hours (oral administration) |
Elimination Half-life | 11.21 hours (humans), 7 hours (rats) |
Duration of Action | 8-12 hours (oral administration) |
Main Metabolite | 6β-hydroxybromantane |
Therapeutic Dosage | 50-100 mg daily |
Mechanism of Action
Bromantane exhibits a multifaceted mechanism of action that distinguishes it from typical stimulants. Unlike conventional stimulants that directly act on monoamine transporters, bromantane employs indirect genomic mechanisms that lead to sustained neurochemical changes .
Dopamine Synthesis Enhancement
The primary mechanism underlying bromantane's pharmacological activity involves enhancement of dopamine synthesis through upregulation of key enzymes in the dopamine biosynthesis pathway, specifically tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD) .
A single dose of bromantane produces a remarkable 2-2.5 fold increase in TH expression in the rat hypothalamus within 1.5-2 hours post-administration . This upregulation leads to increased dopamine biosynthesis and release in multiple brain regions, including the hypothalamus, striatum, ventral tegmental area, and nucleus accumbens .
Signaling Pathways and Protein Kinases
Research indicates that bromantane's effects correspond with the activation of certain cAMP-, Ca²⁺-, and phospholipid-dependent protein kinases, particularly protein kinase A and protein kinase C . These kinases likely mediate the increased transcription of TH and AAAD enzymes .
Neurotrophin Expression
Bromantane increases the expression of neurotrophins, including brain-derived neurotrophic factor (BDNF) and nerve growth factor, in specific rat brain areas . This upregulation may contribute to its neuroprotective effects and long-term benefits .
Monoamine Reuptake Inhibition
Clinical Applications and Efficacy
Treatment of Asthenia
The primary clinical application of bromantane is in the treatment of asthenia, a condition characterized by physical and mental fatigue . The therapeutic effects typically onset within 1-3 days of administration .
A large-scale, multi-center clinical trial involving 728 patients diagnosed with asthenia in Russia evaluated bromantane administered at daily doses of 50 mg or 100 mg for 28 days . The results were highly favorable, with an impression score of 76.0% on the Clinical Global Impression-Severity (CGI-S) and 90.8% on the Clinical Global Impression-Improvement (CGI-I) scales . Notably, the therapeutic benefits persisted one month after discontinuation of treatment .
Effects on Neurophysiological Parameters
Studies on EEG profiles in healthy volunteers after single oral administration of bromantane revealed favorable influences on operators' functional state . The EEG profile showed an increase in middle-frequency alpha-rhythm power with lowering of powers in delta- and beta1-bands, a pattern similar to drugs with moderate psychostimulating, antiamnestic, and antihypoxic properties .
Bromantane promoted EEG signs of moderate vigilance increase and formed a productive action state coupled with tremor reduction favorable for precise motor performance . This functional state optimization may extend reserve abilities and explain bromantane's efficacy in maintaining high working capacity under fatigue and extreme conditions .
Psychotropic and Physiological Effects
Stimulant and Anxiolytic Properties
Bromantane is primarily described as a mild stimulant and anxiolytic, with additional anti-asthenic properties . It improves both physical and mental performance, contributing to its classification as a potential performance-enhancing substance .
Anti-inflammatory and Antidepressant Effects
Research indicates that bromantane lowers the levels of pro-inflammatory cytokines IL-6, IL-17, and IL-4, and normalizes behavior in animal models of depression, suggesting potential efficacy as an antidepressant .
Effects on Sexual Function
Bromantane has been found to increase sexual receptivity and proceptivity in rats of both sexes, an effect attributed to its dopaminergic actions . It has also been proposed that bromantane may suppress prolactin levels through these same dopaminergic properties .
Actoprotector Effects
As an actoprotector, bromantane enhances body stability against physical loads without increasing oxygen consumption or heat production . This property distinguishes it from typical stimulants and contributes to its utility in maintaining performance under stressful conditions .
Comparison with Conventional Stimulants
Bromantane differs significantly from typical stimulants in both mechanism and effects . Unlike conventional stimulants such as amphetamine, methylphenidate, and cocaine that directly act on the dopamine transporter to inhibit reuptake or induce release of dopamine, bromantane acts indirectly through genomic mechanisms .
Table 3: Comparison Between Bromantane and Conventional Stimulants
Characteristic | Bromantane | Conventional Stimulants (e.g., Amphetamine) |
---|---|---|
Mechanism of Action | Enhances dopamine synthesis via enzyme upregulation | Directly inhibits dopamine reuptake/induces release |
Onset of Action | Gradual (1.5-2 hours) | Rapid (minutes) |
Addiction Potential | Not observed | Often significant |
Tolerance | Not observed in studies | Common with chronic use |
Withdrawal | Not associated with withdrawal symptoms | Often produces withdrawal syndrome |
Sympathomimetic Effects | Low peripheral effects | Pronounced |
Hyperstimulation | Not associated with hyperstimulation | Common side effect |
Analytical Detection
Analytical methods for bromantane detection have been developed, particularly for anti-doping purposes. A rapid and sensitive LC-MS/MS assay has been validated for the quantitation of bromantane in human plasma .
The method demonstrated good linearity in the range of 1-500 ng/mL, with a lower limit of quantitation (LLOQ) of 1 ng/mL . The extraction recovery for bromantane from plasma was approximately 89%, with consistent, precise, and reproducible results .
Legal Status and Forensic Relevance
Forensic detection has found bromantane alongside novel benzodiazepines (e.g., bromazolam) and traditional stimulants (e.g., methamphetamine) in toxicology cases originating from Michigan .
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